molecular formula C13H15N5O B13947788 2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine

2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine

Cat. No.: B13947788
M. Wt: 257.29 g/mol
InChI Key: LHYIHJCPZAAXHJ-UHFFFAOYSA-N
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Description

2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine is a heterocyclic compound that contains a pyridine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through a nucleophilic substitution reaction involving an epoxide and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinamine: Contains a pyridine ring, a pyrimidine ring, and a morpholine ring.

    2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinone: Contains a pyridine ring, a pyrimidine ring, and a morpholine ring with a ketone group.

    2-(4-morpholinyl)-5-(5-pyrimidinyl)-4-Pyridinol: Contains a pyridine ring, a pyrimidine ring, and a morpholine ring with a hydroxyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

2-morpholin-4-yl-5-pyrimidin-5-ylpyridin-4-amine

InChI

InChI=1S/C13H15N5O/c14-12-5-13(18-1-3-19-4-2-18)17-8-11(12)10-6-15-9-16-7-10/h5-9H,1-4H2,(H2,14,17)

InChI Key

LHYIHJCPZAAXHJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C(=C2)N)C3=CN=CN=C3

Origin of Product

United States

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